Home > Products > Screening Compounds P22927 > 3-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine
3-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine - 1903304-51-7

3-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine

Catalog Number: EVT-2920170
CAS Number: 1903304-51-7
Molecular Formula: C15H13BrN2O2
Molecular Weight: 333.185
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

KRM-II-81 (1)

Compound Description: KRM-II-81 is an imidazodiazepine analogue that acts as a potent and selective positive allosteric modulator of GABAA receptors. [] It exhibits broad-spectrum antiseizure activity with a low sedative burden. [] KRM-II-81 is currently under development as a potential therapeutic for epilepsy. []

Relevance: KRM-II-81, despite belonging to a different chemical class, shares some structural similarities with (3-Bromophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone. Both compounds feature an aryl bromide moiety (3-bromophenyl in the target compound and 8-bromo-benzo[f]imidazo[1,5-a][1,4]diazepine in KRM-II-81) and a nitrogen-containing heterocycle (azetidine in the target compound and imidazodiazepine in KRM-II-81). Additionally, both compounds target the central nervous system, with KRM-II-81 exhibiting antiseizure activity. This shared biological target suggests potential overlapping structure-activity relationships. []

DS-II-73 (5)

Compound Description: DS-II-73 is a brominated imidazodiazepine analogue and a potent GABAA receptor potentiator. [] It demonstrates significant antiseizure efficacy in mice and antiepileptogenic activity in neural networks in brain slices. [] DS-II-73 exhibits a favorable pharmacological profile, including high oral plasma and brain exposures, and low motor-impairing effects compared to diazepam. []

Relevance: Similar to KRM-II-81, DS-II-73 shares structural similarities with (3-Bromophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone despite belonging to a different chemical class. Both compounds possess an aryl bromide moiety (3-bromophenyl in the target compound and 8-bromo-benzo[f]imidazo[1,5-a][1,4]diazepine in DS-II-73) and a nitrogen-containing heterocycle (azetidine in the target compound and imidazodiazepine in DS-II-73). Moreover, DS-II-73 displays antiseizure properties, suggesting potential shared pharmacophores and structure-activity relationships with the target compound due to their similar biological targets within the central nervous system. []

(4-Bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol (10c)

Compound Description: This compound belongs to a series of pyridine-based dual-binding site aromatase (CYP19A1) inhibitors. [] It exhibits potent inhibitory activity against CYP19A1 with an IC50 of 0.83 nM, comparable to the clinically used aromatase inhibitor letrozole. [] The compound also demonstrates an excellent cytotoxicity and selectivity profile. []

Relevance: (4-Bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol shares the core structural element of a pyridine ring substituted at the 3-position with (3-Bromophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone. Additionally, both compounds feature a bromoaryl group attached to the central scaffold. This structural similarity suggests potential overlapping binding interactions and biological activities, despite their distinct pharmacological targets. []

Compound Description: This compound is a dihydro-pyrido-oxazine derivative developed for potential pharmaceutical applications. [, , , ] Multiple patents describe its anhydrous crystalline form and its use in pharmaceutical compositions and combinations for treating various diseases. [, , , ]

Relevance: Although structurally distinct from (3-Bromophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, (1,1-Dioxo-hexahydro-1λ6-thiopyran-4-yl)-{(S)-3-[1-(6-methoxy-5-methyl-pyridin-3-yl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-yloxy]-pyrrolidin-1-yl}-methanone shares a common chemical class, namely pyridines. The presence of the 6-methoxy-5-methyl-pyridin-3-yl moiety in the patented compound highlights a potential area for structure-activity relationship exploration concerning the target compound. The diverse applications of the patented compound further suggest the versatility of pyridine-containing molecules in drug development. [, , , ] , , ,

NLX-204 (17)

Compound Description: NLX-204 is an aryloxyethyl derivative of 1-(1-benzoylpiperidin-4-yl)methanamine designed as a biased agonist of the serotonin 5-HT1A receptor. [] It exhibits a preference for stimulating ERK1/2 phosphorylation over other signaling pathways associated with the 5-HT1A receptor. [] NLX-204 shows potent antidepressant-like activity in the rat Porsolt test and possesses favorable drug-like properties. []

Relevance: Although structurally different from (3-Bromophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, NLX-204 offers valuable insights into potential structure-activity relationships. Both compounds feature a central heterocyclic ring (azetidine in the target compound and piperidine in NLX-204) connected to an aromatic system. Moreover, both NLX-204 and the target compound are associated with central nervous system activity, highlighting the potential of compounds with similar structural features for targeting this system. []

Properties

CAS Number

1903304-51-7

Product Name

3-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine

IUPAC Name

(3-bromophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone

Molecular Formula

C15H13BrN2O2

Molecular Weight

333.185

InChI

InChI=1S/C15H13BrN2O2/c16-12-4-1-3-11(7-12)15(19)18-9-14(10-18)20-13-5-2-6-17-8-13/h1-8,14H,9-10H2

InChI Key

DNLJYJZJEUBJAB-UHFFFAOYSA-N

SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Br)OC3=CN=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.